REACTION_CXSMILES
|
[Cl-].[CH3:2][NH2+:3][CH3:4].[CH:5]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])=O.[Na]>C1(C)C=CC=CC=1>[CH3:2][N:3]([CH:5]=[CH:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH3:4] |f:0.1,2.3,^1:12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)CC(=O)OCC.[Na]
|
Name
|
|
Quantity
|
71.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)CC(=O)OCC.[Na]
|
Name
|
|
Quantity
|
274.5 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
dimethylammonium chloride
|
Quantity
|
50.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C[NH2+]C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were introduced
|
Type
|
CUSTOM
|
Details
|
The reddish orange-coloured, mobile suspension was freed on a rotary evaporator in a slight vacuum (about 300 mbar) from low-boiling components and from about 80 to 90% of the toluene including the water passing over azeotropically
|
Type
|
FILTRATION
|
Details
|
The solids were filtered off with suction
|
Type
|
WASH
|
Details
|
washed with 50 ml of toluene
|
Type
|
DISTILLATION
|
Details
|
the combined filtrates were distilled in vacuo without a column
|
Type
|
CUSTOM
|
Details
|
a head temperature of 94° to 95° C.
|
Name
|
|
Type
|
|
Smiles
|
CN(C)C=CC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-].[CH3:2][NH2+:3][CH3:4].[CH:5]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])=O.[Na]>C1(C)C=CC=CC=1>[CH3:2][N:3]([CH:5]=[CH:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH3:4] |f:0.1,2.3,^1:12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)CC(=O)OCC.[Na]
|
Name
|
|
Quantity
|
71.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)CC(=O)OCC.[Na]
|
Name
|
|
Quantity
|
274.5 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
dimethylammonium chloride
|
Quantity
|
50.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C[NH2+]C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were introduced
|
Type
|
CUSTOM
|
Details
|
The reddish orange-coloured, mobile suspension was freed on a rotary evaporator in a slight vacuum (about 300 mbar) from low-boiling components and from about 80 to 90% of the toluene including the water passing over azeotropically
|
Type
|
FILTRATION
|
Details
|
The solids were filtered off with suction
|
Type
|
WASH
|
Details
|
washed with 50 ml of toluene
|
Type
|
DISTILLATION
|
Details
|
the combined filtrates were distilled in vacuo without a column
|
Type
|
CUSTOM
|
Details
|
a head temperature of 94° to 95° C.
|
Name
|
|
Type
|
|
Smiles
|
CN(C)C=CC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |